Benzenamine, N-(methoxymethyl)-N-methyl-
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Overview
Description
Benzenamine, N-(methoxymethyl)-N-methyl- is an organic compound with the molecular formula C8H11NO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methoxymethyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(methoxymethyl)-N-methyl- typically involves the reaction of aniline with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(methoxymethyl)-N-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts, such as acid catalysts, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(methoxymethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to aniline or other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline or other reduced forms.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
Benzenamine, N-(methoxymethyl)-N-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-(methoxymethyl)-N-methyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. It can also interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: Similar structure but with two methyl groups on the nitrogen.
Benzenamine, N-(methoxymethyl)-: Lacks the additional methyl group.
Benzenamine, N-(1-methylethyl)-: Contains an isopropyl group instead of a methoxymethyl group.
Uniqueness
Benzenamine, N-(methoxymethyl)-N-methyl- is unique due to the presence of both a methoxymethyl and a methyl group on the nitrogen atom. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(methoxymethyl)-N-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(8-11-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCRSCSOXFMGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(COC)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452457 |
Source
|
Record name | Benzenamine, N-(methoxymethyl)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13657-45-9 |
Source
|
Record name | Benzenamine, N-(methoxymethyl)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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